4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrolo[2,3-b]pyridine derivatives with pyrazolo[3,4-d]pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting specific kinases, which are enzymes that play a crucial role in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific kinases. These kinases are involved in the phosphorylation of proteins, which is a critical step in various signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-{[6-(pyridin-4-yl)quinazolin-2-yl]amino}benzamide: Another kinase inhibitor with a similar structure but different functional groups.
Pyridoxal derivatives: Compounds with similar pyridine-based structures used in various biochemical applications.
Uniqueness
4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific combination of functional groups that confer high specificity and potency as a kinase inhibitor. This makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C15H16N8O |
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Molecular Weight |
324.34 g/mol |
IUPAC Name |
4-[6-(2-methoxyethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C15H16N8O/c1-24-5-4-17-11-6-9(8-2-3-18-13(8)20-11)12-10-7-19-23-14(10)22-15(16)21-12/h2-3,6-7H,4-5H2,1H3,(H2,17,18,20)(H3,16,19,21,22,23) |
InChI Key |
VRZMCLFBMPLQQA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(C=CN2)C(=C1)C3=C4C=NNC4=NC(=N3)N |
Origin of Product |
United States |
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